1-Bromo-4-cyclopropoxybenzene

Physical property Thermal stability Reaction design

1-Bromo-4-cyclopropoxybenzene (CAS 38380-85-7) is a brominated aromatic ether with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It features a bromine atom at the para position of the benzene ring and a cyclopropoxy group (–O–cyclopropyl) as the ether substituent.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 38380-85-7
Cat. No. B1524294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-cyclopropoxybenzene
CAS38380-85-7
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
InChIKeyFOCLRODNGKLAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-cyclopropoxybenzene (CAS 38380-85-7): A Specialized Para-Substituted Aryl Bromide Building Block for Advanced Organic Synthesis


1-Bromo-4-cyclopropoxybenzene (CAS 38380-85-7) is a brominated aromatic ether with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . It features a bromine atom at the para position of the benzene ring and a cyclopropoxy group (–O–cyclopropyl) as the ether substituent . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceutical candidates .

Why 1-Bromo-4-cyclopropoxybenzene Cannot Be Replaced by Common 4-Bromoaryl Ethers or Alkyl Analogs


Generic substitution of 1-Bromo-4-cyclopropoxybenzene with structurally similar compounds such as 1-Bromo-4-methoxybenzene, 1-Bromo-4-ethoxybenzene, or 1-Bromo-4-cyclopropylbenzene is chemically inadvisable due to the unique electronic and steric profile of the cyclopropoxy group. The strained cyclopropyl ring alters electron density at the ether oxygen and aromatic ring, imparting a combination of π-character and electron-withdrawing effects not observed in linear alkoxy or simple alkyl substituents [1]. This divergence translates into measurable differences in physical properties, reactivity, and downstream synthetic outcomes, as quantified in the evidence below.

1-Bromo-4-cyclopropoxybenzene: Quantitative Differentiation Evidence for Scientific Selection


Elevated Boiling Point Enables High-Temperature Reaction Compatibility

1-Bromo-4-cyclopropoxybenzene exhibits a predicted boiling point of 259.9 ± 13.0 °C , which is substantially higher than that of common para-substituted aryl bromide analogs: 1-Bromo-4-methoxybenzene (223 °C) , 1-Bromo-4-ethoxybenzene (233 °C) , and 1-Bromo-4-cyclopropylbenzene (231 °C) [1]. This elevated boiling point reflects stronger intermolecular interactions conferred by the cyclopropoxy moiety.

Physical property Thermal stability Reaction design

Distinct Electronic Nature: Cyclopropoxy Group Exhibits Partial π-Character and Electron-Withdrawing Tendency

Unlike typical alkoxy substituents (e.g., methoxy, σₚ = –0.27) which are strongly electron-donating, the cyclopropoxy group imparts a unique electronic profile. The cyclopropyl ring possesses bent bonds with substantial π-character [1], and the small bond angle (~60°) forces rehybridization that creates s-rich orbitals, resulting in an overall electron-withdrawing effect relative to standard alkyl ethers . This alters the electron density of the aromatic ring, modulating its reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Electronic effect Structure-activity relationship Reactivity tuning

Increased Steric Bulk Enhances Regioselectivity in Downstream Functionalization

The cyclopropoxy group introduces greater steric encumbrance compared to methoxy or ethoxy substituents. This steric factor can be leveraged to direct regioselectivity in subsequent functionalization steps. For example, in palladium-catalyzed cross-coupling reactions, the cyclopropoxy moiety may shield one face of the aromatic ring, favoring coupling at less hindered positions and reducing byproduct formation .

Steric hindrance Regioselectivity Synthetic efficiency

Validated as a Key Intermediate in Pharmaceutical Process Patents

1-Bromo-4-cyclopropoxybenzene is explicitly claimed and utilized as an intermediate in patent-protected synthetic routes, including WO2016089797, which describes processes for preparing therapeutically relevant compounds [1]. Its inclusion in process patents underscores its practical value and reliability in scalable, high-stakes synthetic applications, whereas simpler analogs may lack this documented track record.

Pharmaceutical intermediate Process chemistry Intellectual property

1-Bromo-4-cyclopropoxybenzene: Optimal Use Cases Derived from Quantitative Differentiation


High-Temperature Palladium-Catalyzed Cross-Coupling Reactions

The elevated boiling point (259.9 ± 13.0 °C) of 1-Bromo-4-cyclopropoxybenzene makes it particularly suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions conducted at elevated temperatures (>100 °C). Unlike lower-boiling analogs that may evaporate or decompose, this compound remains in the liquid phase, ensuring consistent concentration and improved yields in demanding thermal protocols.

Synthesis of Conformationally Constrained Drug Candidates

The unique steric profile of the cyclopropoxy group can be exploited to introduce conformational restriction into lead compounds. This is especially valuable in medicinal chemistry programs aiming to improve target selectivity or metabolic stability. The compound serves as a direct precursor to cyclopropoxy-substituted biaryl and heteroaryl pharmacophores via cross-coupling.

Structure-Activity Relationship (SAR) Studies Requiring Modulated Electron Density

The distinct electronic character of the cyclopropoxy substituent—exhibiting partial π-character and an electron-withdrawing tendency relative to standard alkoxy groups [1]—enables systematic SAR exploration. Researchers can use this building block to fine-tune the electronic environment of aromatic cores, influencing binding affinity, bioavailability, and reactivity without resorting to strong electron-withdrawing groups like trifluoromethoxy that may introduce toxicity or metabolic liabilities.

Patented Process Scale-Up and Technology Transfer

Given its documented role in pharmaceutical process patents such as WO2016089797 [2], 1-Bromo-4-cyclopropoxybenzene is a rational choice for process chemists engaged in scale-up activities. Its established utility in patented routes reduces regulatory and IP uncertainty, facilitating smoother technology transfer from discovery to manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-cyclopropoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.